molecular formula C5H2Br2FN B594355 3,4-Dibromo-5-fluoropyridine CAS No. 1260843-59-1

3,4-Dibromo-5-fluoropyridine

Cat. No.: B594355
CAS No.: 1260843-59-1
M. Wt: 254.884
InChI Key: KJVNORXSGJINCX-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-fluoropyridine: is a heterocyclic organic compound with the molecular formula C5H2Br2FN It is a derivative of pyridine, where two bromine atoms and one fluorine atom are substituted at the 3rd, 4th, and 5th positions of the pyridine ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-fluoropyridine typically involves halogenation reactions. One common method is the bromination of 5-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under specific temperature and solvent conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to obtain the compound in high quality .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-5-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3,4-Dibromo-5-fluoropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other fluoropyridine derivatives. This makes it particularly useful in selective organic synthesis and the development of specialized compounds .

Biological Activity

3,4-Dibromo-5-fluoropyridine is a heterocyclic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms and one fluorine atom attached to a pyridine ring. This specific substitution pattern enhances its reactivity and biological activity. The compound's molecular formula is C5H3Br2FN, and its molecular weight is approximately 236.89 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through specific mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can modulate metabolic pathways involved in disease processes. This inhibition is primarily due to the electron-withdrawing effects of the bromine and fluorine substituents, enhancing binding affinity to enzyme active sites .
  • Receptor Binding : It engages with specific receptors, potentially influencing signaling pathways that regulate cellular functions. The presence of halogens in its structure allows for stronger interactions with receptor sites compared to non-halogenated analogs .

Biological Activities

This compound has been investigated for several biological activities:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic processes .
  • Anticancer Potential : Studies have shown that this compound can induce apoptosis in cancer cell lines. Its ability to interfere with DNA replication and repair mechanisms makes it a candidate for further development as an anticancer agent .
  • Neuroprotective Effects : Preliminary findings suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its modulation of neurotransmitter systems could play a role in protecting neuronal cells from damage .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent increase in apoptosis rates, with IC50 values indicating effective cytotoxicity at low concentrations (10-20 µM). Mechanistic studies revealed that the compound induced cell cycle arrest at the G2/M phase and activated caspase pathways .

Case Study 2: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound against Staphylococcus aureus showed promising results. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL. The compound was found to disrupt the bacterial cell wall integrity and inhibit biofilm formation, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Comparative Analysis with Similar Compounds

CompoundStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureYesYes
3,4-DifluoropyridineStructureModerateNo
2-Bromo-5-fluoropyridineStructureLowModerate

Properties

IUPAC Name

3,4-dibromo-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2FN/c6-3-1-9-2-4(8)5(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVNORXSGJINCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717821
Record name 3,4-Dibromo-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260843-59-1
Record name 3,4-Dibromo-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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